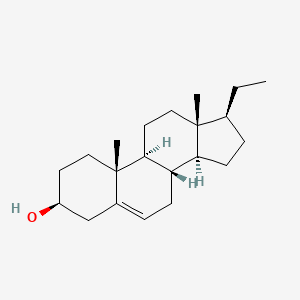

3beta-Hydroxypregn-5-ene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3beta-Hydroxypregn-5-ene is a corticosteroid hormone.

Applications De Recherche Scientifique

Endocrinological Applications

Pregnenolone serves as a precursor for the synthesis of several important steroid hormones, including progesterone, estrogens, and androgens. Its enzymatic conversion is primarily facilitated by 3β-hydroxysteroid dehydrogenase (3β-HSD), which catalyzes the oxidative conversion of pregnenolone to progesterone. This pathway is critical in the regulation of reproductive functions and adrenal steroidogenesis.

Case Study: Congenital Adrenal Hyperplasia

Research has shown that mutations in the HSD3B2 gene, which encodes for the enzyme responsible for converting pregnenolone, can lead to congenital adrenal hyperplasia (CAH). This condition is characterized by an impaired production of steroid hormones, leading to various clinical manifestations such as salt-wasting crises and ambiguous genitalia in affected individuals. Studies have utilized cell-based assays to evaluate the enzymatic activity of HSD3B2 in patients with different mutations, contributing to better diagnostic and therapeutic strategies for CAH .

Neurobiological Applications

Pregnenolone has been identified as a neurosteroid with significant effects on brain function. It modulates synaptic plasticity and cognitive processes through its action on neurotransmitter systems.

Neuroprotective Effects

Pregnenolone sulfate, a sulfate ester of pregnenolone, has been shown to enhance cognitive functions and has potential therapeutic implications for cognitive dysfunctions associated with schizophrenia and other neuropsychiatric disorders. Studies indicate that pregnenolone sulfate can enhance long-term potentiation (LTP) in hippocampal slices, which is essential for learning and memory .

Pharmacological Applications

The pharmacological potential of pregnenolone extends to its use as a therapeutic agent in various conditions, including stress-related disorders and neurodegenerative diseases.

Stress Response Modulation

Research indicates that stress can significantly influence the levels of pregnenolone in the body. Elevated levels of this hormone may have protective effects against stress-induced neurodegeneration . This highlights the potential use of pregnenolone as a therapeutic agent in managing stress-related conditions.

Synthesis and Analytical Methods

The synthesis of pregnenolone from cholesterol involves several enzymatic steps facilitated by mitochondrial enzymes. Recent advancements have focused on optimizing these synthetic pathways for increased yield and efficiency.

Analytical Techniques

Various analytical methods have been developed to quantify pregnenolone levels in biological samples. Techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) have been employed to accurately measure pregnenolone concentrations in tissues .

Summary Table of Applications

Propriétés

Numéro CAS |

2862-58-0 |

|---|---|

Formule moléculaire |

C21H34O |

Poids moléculaire |

302.5 g/mol |

Nom IUPAC |

(3S,8S,9S,10R,13R,14S,17S)-17-ethyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C21H34O/c1-4-14-6-8-18-17-7-5-15-13-16(22)9-11-21(15,3)19(17)10-12-20(14,18)2/h5,14,16-19,22H,4,6-13H2,1-3H3/t14-,16-,17-,18-,19-,20+,21-/m0/s1 |

Clé InChI |

QWUGXTUSOZVHEM-UZCUGSDUSA-N |

SMILES |

CCC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

SMILES isomérique |

CC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |

SMILES canonique |

CCC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Key on ui other cas no. |

2862-58-0 |

Synonymes |

3beta-hydroxypregn-5-ene delta5-pregnen-3beta-ol NSC 61715 pregn-5-en-3beta-ol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.